molecular formula C19H24N2O5S B6520883 N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-(2-methylpropyl)ethanediamide CAS No. 896326-57-1

N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-(2-methylpropyl)ethanediamide

Numéro de catalogue: B6520883
Numéro CAS: 896326-57-1
Poids moléculaire: 392.5 g/mol
Clé InChI: LNSSEMWIBMBZDQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound, with the molecular formula C₂₁H₂₆N₂O₅S (calculated from structural data in and ), is an ethanediamide derivative featuring a furan-2-yl group, a 4-methylbenzenesulfonyl moiety, and a 2-methylpropyl substituent. Its synthesis likely involves multi-step reactions, including sulfonylation and amidation, as inferred from analogous synthetic routes in .

Propriétés

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-13(2)11-20-18(22)19(23)21-12-17(16-5-4-10-26-16)27(24,25)15-8-6-14(3)7-9-15/h4-10,13,17H,11-12H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSSEMWIBMBZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC(C)C)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-(2-methylpropyl)ethanediamide is a synthetic compound characterized by its unique structural features, including a furan ring, a sulfonamide group, and an ethyl chain linked to a propyl amine. The molecular formula for this compound is C16H22N2O3S. Although the specific biological activities of this compound have not been extensively studied, its structural components suggest potential pharmacological properties.

Structural Features

The compound's structure plays a crucial role in its biological activity. The presence of the furan moiety is significant due to its involvement in various biological processes. Sulfonamide groups are known for their ability to interact with enzymes and receptors, which can lead to various therapeutic effects.

Structural Feature Description
Furan RingImparts unique chemical properties and potential reactivity.
Sulfonamide GroupMay enhance biological activity through enzyme interactions.
Ethyl ChainProvides structural stability and influences solubility.

Biological Activity Studies

Research on compounds with similar structures has indicated potential biological activities:

  • Antimicrobial Activity : Compounds containing furan rings often exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.
  • Anti-inflammatory Effects : Sulfonamide groups are known to possess anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases.
  • Enzyme Inhibition : Similar compounds have been evaluated for their ability to inhibit enzymes like tyrosinase, which is involved in melanin production. For example, derivatives of furan-chalcone have shown significant inhibitory activity against tyrosinase, indicating that N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-(2-methylpropyl)ethanediamide could exhibit similar properties.

Case Studies and Research Findings

Recent studies on related compounds provide insights into the potential biological activities of N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-(2-methylpropyl)ethanediamide:

  • A study on furan derivatives demonstrated significant anti-tyrosinase activity with IC50 values in the low micromolar range, suggesting that similar compounds may also inhibit this enzyme effectively .
  • Another research highlighted that furan-based compounds could act as non-peptidomimetic inhibitors against viral proteases, showcasing their potential in antiviral applications .

Comparaison Avec Des Composés Similaires

Structural Analog 1: BB87375 (N'-[2-(Furan-2-yl)-2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide)

Key Differences :

  • Substitution : Replaces the 4-methylbenzenesulfonyl group with a 4-(4-methoxyphenyl)piperazine moiety.
  • Molecular Weight : C₂₃H₃₂N₄O₄ (428.52 g/mol) vs. the target compound’s ~422.51 g/mol.

Structural Analog 2: N~1~-[2-(4-Chlorobenzenesulfonyl)-2-(Furan-2-yl)ethyl]-N~2~-(2-Methylpropyl)ethanediamide

Key Differences :

  • Sulfonyl Substituent : 4-Chlorobenzenesulfonyl instead of 4-methylbenzenesulfonyl .

Ranitidine-Related Compounds ()

Ranitidine derivatives share a furan-2-yl backbone but differ in substituents:

  • Ranitidine Complex Nitroacetamide : Contains a 2-nitroacetamide group instead of ethanediamide. This nitro group confers redox activity, influencing metabolic stability .
  • Ranitidine Diamine Hemifumarate : Lacks the sulfonyl group entirely, replacing it with a thioether and hemifumarate salt, which affects solubility and ionizability .

Ethanediamide Backbone Variants ()

Examples include N-cyclopentyl-N'-propan-2-yl-ethanediamide , which lacks the sulfonyl and furan groups. These simpler analogs exhibit reduced steric hindrance and lower molecular weights, favoring passive membrane diffusion but limiting target specificity .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound C₂₁H₂₆N₂O₅S 4-Methylbenzenesulfonyl, furan-2-yl ~422.51 Moderate solubility, high lipophilicity
BB87375 C₂₃H₃₂N₄O₄ 4-(4-Methoxyphenyl)piperazine 428.52 Enhanced solubility, H-bond donor capacity
4-Chlorobenzenesulfonyl Analog C₂₁H₂₅ClN₂O₅S 4-Chlorobenzenesulfonyl 448.44 Higher electrophilicity, metabolic instability
Ranitidine Complex Nitroacetamide C₁₃H₂₂N₄O₄S 2-Nitroacetamide, dimethylamino 338.40 Redox-active, H2 receptor antagonist

Research Findings and Implications

  • Sulfonyl Group Impact : The 4-methylbenzenesulfonyl group in the target compound contributes to moderate hydrophobicity (logP ~2.5–3.0), as inferred from analogs in . Replacement with a 4-chlorobenzenesulfonyl group increases electronegativity but may reduce metabolic stability due to higher susceptibility to glutathione conjugation .
  • Furan vs. Piperazine : Piperazine-containing analogs (e.g., BB87375) exhibit improved aqueous solubility (e.g., ~10 mg/mL vs. ~2 mg/mL for the target compound) but lower blood-brain barrier penetration due to increased polarity .
  • Ethanediamide vs. Nitroacetamide : The ethanediamide backbone in the target compound provides dual hydrogen-bonding sites, enhancing interactions with polar residues in enzyme active sites compared to the nitroacetamide group in ranitidine derivatives .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.